molecular formula C4H4N2S B1598171 Pyridazine-3-thiol CAS No. 28544-77-6

Pyridazine-3-thiol

Cat. No. B1598171
CAS RN: 28544-77-6
M. Wt: 112.16 g/mol
InChI Key: YQQSRZSUGBETRS-UHFFFAOYSA-N
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Description

Pyridazine-3-thiol is a chemical compound with the IUPAC name 3-pyridazinethiol . It has a molecular weight of 112.16 .


Molecular Structure Analysis

The InChI code for Pyridazine-3-thiol is 1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H, (H,6,7) . This indicates that the molecule consists of a pyridazine ring with a thiol group attached.


Chemical Reactions Analysis

While specific chemical reactions involving Pyridazine-3-thiol are not available, pyridazine derivatives have been involved in [3 + n] cycloaddition reactions .


Physical And Chemical Properties Analysis

Pyridazine-3-thiol has a molecular weight of 112.16 .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry Applications : Pyridazine derivatives, including those related to Pyridazine-3-thiol, have been identified as having a wide range of biological activities. These include acting as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant in the treatment of conditions such as Alzheimer's disease and glaucoma (Taslimi et al., 2019). Additionally, they have applications in anticancer therapy, with certain pyridazine derivatives showing promise due to their interaction with biological macromolecules (Amăriucăi-Mantu et al., 2021).

  • Corrosion Inhibition : Pyridazine derivatives have been found to be effective as corrosion inhibitors, particularly for metals like iron in acidic solutions. This application is significant in industrial settings where metal corrosion can be a costly problem. Studies have shown that certain pyridazine compounds can significantly reduce corrosion rates (Chetouani et al., 2003).

  • Herbicidal Activities : Research indicates that pyridazine derivatives can serve as effective herbicides. Some studies have reported that these compounds can effectively inhibit chlorophyll at low concentrations and possess herbicidal activities that are comparable to commercial herbicides (Xu et al., 2008).

  • Optoelectronic Applications : In the field of optoelectronics, pyridazine derivatives, including those related to Pyridazine-3-thiol, have been explored for their potential use. They are particularly of interest in the development of fluorescent materials and sensors due to their unique chemical properties (Amăriucăi-Mantu et al., 2021).

Safety And Hazards

Pyridazine-3-thiol is classified as having acute toxicity, both oral and dermal, and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Pyridazine derivatives have emerged as structures of interest in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . They have been used in organic synthesis and chemical biology for developing drug-like compounds and for the site-selective modification of peptides and proteins . This suggests that Pyridazine-3-thiol and related compounds could have potential future applications in these areas.

properties

IUPAC Name

1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQSRZSUGBETRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394639
Record name PYRIDAZINE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-3-thiol

CAS RN

28544-77-6
Record name 3-Pyridazinethiol
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Record name PYRIDAZINE-3-THIOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazine-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
RS Shainova, AV Karapetyan… - Потенциал современной …, 2022 - elibrary.ru
The ultrasound-, microwave-assisted and conventional synthesis of novel nonfused heterocyclic systems derivatives based on 3-chloro-6-(3, 5-dimethyl-1 H-pyrazol-1-yl) pyridazine …
Number of citations: 0 elibrary.ru
TA Gomktsyan, RS Shainova, AV Karapetyan… - Russian Journal of …, 2022 - Springer
… 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol 6 was formed instead of the expected azide in the reaction of hydrazide A with an aqueous solution of NaNO 2 in glacial acetic acide. …
Number of citations: 2 link.springer.com
SG Tiratsuyan, AA Hovhannisyan… - Russian Journal of Plant …, 2016 - Springer
… From C3 in an alkaline medium 6-ethoxy-pyridazine-3-thiol (C4) was obtained, which was transformed into the corresponding potassium salt. At interaction of this salt with 2,4dichloro-6-…
Number of citations: 3 link.springer.com
A Deeb, W El-Eraky, S El-Awdan… - Medicinal Chemistry …, 2014 - Springer
A novel class of sulfonylurea and thiourea derivatives substituted with pyridazine and triazolopyridazine were designed and synthesized. The target compounds were assayed for their …
Number of citations: 11 link.springer.com
VT Lien, MK Kristiansen, S Pettersen, MH Haugen… - RSC …, 2019 - pubs.rsc.org
Both the kinase MET and the WNT signaling pathway are attractive targets in cancer therapy, and synergistic effects have previously been observed in animal models upon …
Number of citations: 2 pubs.rsc.org
AAH Deeb, WI El-Eraky, SM Mohamed - European Journal of …, 2015 - eurjchem.com
The present study describes the chemical synthesis and antimicrobial evaluation of some new pyridazine and triazolopyridazine derivatives. The structure assignments of the new …
Number of citations: 3 eurjchem.com
A Seguin, V Monnier, A Palandri, F Bihel… - … Medicine and Cellular …, 2015 - hindawi.com
… However the pyridazine-3-thiol scaffold was never described for this activity and iron chelators… As a drug-like scaffold, the pyridazine3-thiol is a good candidate for a hit-to-lead program. …
Number of citations: 15 www.hindawi.com
A Deeb, AAM Abdelgawad - Chemistry of Heterocyclic Compounds, 2015 - Springer
… By the action of a base on the latter, 4,5-diphenyl-1H-pyrazolo[3,4-c]-pyridazine-3-thiol (88) could be obtained in quantitative yield. The oxidation of pyrazolopyridazinethiol 88 with …
Number of citations: 3 link.springer.com
C Ling, L Fu, S Gao, W Chu, H Wang… - Journal of Medicinal …, 2014 - ACS Publications
… General procedure I was followed using pyridazine-3-thiol 11 and mutilin 14-tosyloxyacetate 8 to give the title compound 19 as a white solid (76% yield). H NMR (400 MHz, CDCl 3 ) δ …
Number of citations: 69 pubs.acs.org
S Diamond, J Boer, TP Maduskuie… - Drug metabolism and …, 2010 - ASPET
… ,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (2-quinolinone-SGX523, M11) was synthesized by Incyte Corporation from 6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-thiol …
Number of citations: 132 dmd.aspetjournals.org

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